molecular formula C11H10ClF3N6 B3133968 N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}-N,N-dimethyliminoformamide CAS No. 400075-85-6

N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}-N,N-dimethyliminoformamide

Cat. No.: B3133968
CAS No.: 400075-85-6
M. Wt: 318.68 g/mol
InChI Key: IKXKJIHLPZXBCM-YAXRCOADSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For instance, the chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

The compound is a yellow solid with a weak aromatic hydrocarbon-like or strong musty odor . It has a boiling point of 133-138 °C and a melting point of 23-27 °C .

Scientific Research Applications

  • Synthesis and Derivative Formation :

    • The synthesis of N-alkylated 1,2,4-triazoles and related compounds, including oxadiazoles and thiadiazoles, demonstrates the versatility and reactivity of the triazole ring, which is a common feature in this chemical class (El-Essawy & Rady, 2011).
  • Chemical Interactions and Novel Derivatives :

    • The formation of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, by reacting with different amines, shows the compound's potential in creating a variety of heterocyclic structures with potential biological applications (Abdel‐Aziz et al., 2008).
  • NK-1 Antagonist Activity :

    • In a study focusing on pyridine metallation in the synthesis of triazole-based compounds, a derivative showed NK-1 antagonist activity, which is significant in the field of medicinal chemistry (Jungheim et al., 2006).
  • Convergent Synthesis Techniques :

    • A convergent procedure for synthesizing trifluoromethyl-containing N-(pyridinyl-triazolyl)pyrimidin-2-amines highlights the compound's role in the development of novel synthetic methods (Bonacorso et al., 2010).
  • Potential Herbicidal Activity :

    • Triazole derivatives like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide have shown excellent herbicidal activity, suggesting agricultural applications (Moran, 2003).
  • Antibacterial and Antifungal Activities :

    • A series of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives synthesized from 4-amino-5-(pyridin-4- yl)-4H-1,2,4-triazole-3-thiol showed activity against gram-positive and gram-negative bacteria and various fungi (Patel & Patel, 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N6/c1-20(2)5-17-10-18-6-21(19-10)9-8(12)3-7(4-16-9)11(13,14)15/h3-6H,1-2H3/b17-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXKJIHLPZXBCM-YAXRCOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}-N,N-dimethyliminoformamide
Reactant of Route 2
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N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}-N,N-dimethyliminoformamide
Reactant of Route 3
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N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}-N,N-dimethyliminoformamide
Reactant of Route 4
Reactant of Route 4
N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}-N,N-dimethyliminoformamide
Reactant of Route 5
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N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}-N,N-dimethyliminoformamide
Reactant of Route 6
Reactant of Route 6
N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}-N,N-dimethyliminoformamide

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